3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile
Description
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile (CAS: 2640863-40-5) is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 4 and a piperazine ring at position 2. The piperazine moiety is further linked to a pyrimidine ring at position 3. Its molecular formula is C19H23N7, with a molecular weight of 349.43 g/mol . This structure combines aromatic and aliphatic nitrogen-rich systems, which are common in pharmaceuticals targeting neurological and metabolic pathways.
Properties
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c15-10-12-2-5-16-11-13(12)19-6-8-20(9-7-19)14-17-3-1-4-18-14/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWVJQABZPJNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CN=C2)C#N)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves the reaction of 2-chloropyrimidine with 1-(4-cyanopyridin-3-yl)piperazine under reflux conditions in the presence of a base such as potassium carbonate in acetonitrile . The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the chloropyrimidine, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Potassium carbonate in acetonitrile under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of amines.
Scientific Research Applications
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a class of pyridine-carbonitrile derivatives with piperazine-linked heterocyclic substituents. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
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